molecular formula C16H18N2O2 B6052042 2-(Anilinomethyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-(Anilinomethyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B6052042
M. Wt: 270.33 g/mol
InChI Key: IIOMDVHJTOEZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Anilinomethyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound with a unique structure that includes an anilinomethyl group and a tetrahydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Anilinomethyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of aniline with a suitable aldehyde to form an imine intermediate, which is then subjected to cyclization and reduction steps to yield the final product. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Anilinomethyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the anilinomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles like halides, amines, or alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(Anilinomethyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of 2-(Anilinomethyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application, but common targets include proteins involved in inflammation, cell proliferation, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylaminomethyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
  • 2-(Phenylaminomethyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Uniqueness

2-(Anilinomethyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its specific anilinomethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(anilinomethyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-6-5-9-13-14(11)16(20)18(15(13)19)10-17-12-7-3-2-4-8-12/h2-8,11,13-14,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOMDVHJTOEZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCC2C1C(=O)N(C2=O)CNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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